molecular formula C7H12O5 B13182939 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid

Cat. No.: B13182939
M. Wt: 176.17 g/mol
InChI Key: QJOVXYPGARVTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid typically involves the reaction of glycerol with acetone in the presence of a Lewis acid catalyst. The reaction is carried out at elevated temperatures, often around 50-56°C, in a three-dimensional microbead mill in a liquid phase for a short residence time, usually less than 15 minutes . The product is then separated from any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous milling and separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid exerts its effects involves multiple molecular targets and pathways. It has been shown to modulate the activity of various enzymes and receptors, including glutamatergic and serotonergic systems . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine
  • ®-(-)-2,2-Dimethyl-1,3-dioxolan-4-methanol

Uniqueness

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-7(2)11-3-4(12-7)5(8)6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVXYPGARVTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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